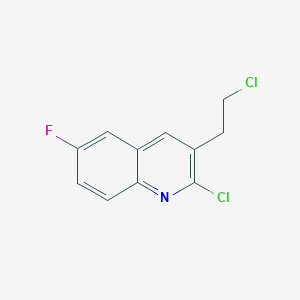![molecular formula C13H17NO4 B12120124 4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
4-[2-(4-Methylphenoxy)acetamido]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(P-tolyloxy)acetamido)butanoic acid is an organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a p-tolyloxy group attached to an acetamido group, which is further connected to a butanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(P-tolyloxy)acetamido)butanoic acid typically involves the reaction of p-tolyl acetate with butanoic acid derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by the addition of acetamido groups through amidation reactions.
Industrial Production Methods
In industrial settings, the production of 4-(2-(P-tolyloxy)acetamido)butanoic acid often involves large-scale batch reactions. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(P-tolyloxy)acetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-(P-tolyloxy)acetamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(P-tolyloxy)acetamido)butanoic acid involves its interaction with specific molecular targets. The p-tolyloxy group can interact with hydrophobic regions of proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(P-methoxyphenoxy)acetamido)butanoic acid
- 4-(2-(P-chlorophenoxy)acetamido)butanoic acid
- 4-(2-(P-bromophenoxy)acetamido)butanoic acid
Uniqueness
4-(2-(P-tolyloxy)acetamido)butanoic acid is unique due to the presence of the p-tolyloxy group, which imparts specific hydrophobic and electronic properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10-4-6-11(7-5-10)18-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
NNJDYQFKEGOEBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12120054.png)



![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)

![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)



![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)
